molecular formula C8H4ClNO2 B1500520 Furo[2,3-C]pyridine-2-carbonyl chloride CAS No. 465531-08-2

Furo[2,3-C]pyridine-2-carbonyl chloride

Cat. No.: B1500520
CAS No.: 465531-08-2
M. Wt: 181.57 g/mol
InChI Key: ZINQFHHEPHQYMP-UHFFFAOYSA-N
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Description

Furo[2,3-C]pyridine-2-carbonyl chloride is a heterocyclic compound featuring a fused furan and pyridine ring system, with a reactive carbonyl chloride group at the 2-position. The carboxylic acid derivative is noted to have a purity of ≥98% (NLT, Not Less Than) and is cataloged under the number 84444 by Capot Chemical Company . The carbonyl chloride is likely synthesized via chlorination of the carboxylic acid, though specific synthetic protocols or reactivity data are absent in the provided sources.

Properties

CAS No.

465531-08-2

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

IUPAC Name

furo[2,3-c]pyridine-2-carbonyl chloride

InChI

InChI=1S/C8H4ClNO2/c9-8(11)6-3-5-1-2-10-4-7(5)12-6/h1-4H

InChI Key

ZINQFHHEPHQYMP-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=C(O2)C(=O)Cl

Canonical SMILES

C1=CN=CC2=C1C=C(O2)C(=O)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Furo[2,3-C]pyridine-2-carbonyl chloride has been identified as a valuable scaffold for developing pharmacologically active compounds. Its derivatives have shown promise in treating various diseases due to their ability to interact with biological targets.

1.1. Inhibition of PAR-2 Signaling Pathway

Recent studies have highlighted the compound's role as an inhibitor of the protease-activated receptor 2 (PAR-2) signaling pathway. PAR-2 is implicated in several inflammatory conditions and pain transmission mechanisms. Compounds derived from this compound have been proposed for treating disorders such as:

  • Inflammatory bowel disease
  • Rheumatoid arthritis
  • Neuropathic pain
  • Cancer-related pain

The administration of these compounds has shown effectiveness in reducing inflammation and nociception in various animal models .

Synthesis of Derivatives

The versatility of this compound allows for the synthesis of numerous derivatives that can be tailored for specific applications.

2.1. Cyclization Reactions

The compound can undergo cyclization reactions with various nucleophiles, leading to the formation of complex heterocyclic systems. For example, reactions with lactams have yielded pyrido-furo-pyrimidines and other fused ring systems that exhibit enhanced biological activity .

2.2. Functionalization

Functional groups can be introduced at various positions on the furo[2,3-C]pyridine core, allowing for fine-tuning of the pharmacological properties. The introduction of alkyl chains or halogen substituents has been shown to improve antimicrobial and antiviral activities in some derivatives .

This compound and its derivatives have demonstrated a range of biological activities:

3.1. Antimicrobial Activity

Research indicates that certain derivatives possess significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. For instance, some compounds have exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against specific fungal strains .

3.2. Antiviral Properties

In the context of emerging viral threats like SARS-CoV-2, derivatives of this compound are being explored for their antiviral potential. Preliminary studies suggest that modifications to the compound can enhance its efficacy against viral infections .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFindings
Developed PAR-2 inhibitors using furo[2,3-C]pyridine derivatives; effective in reducing inflammation and pain in animal models.
Demonstrated antimicrobial activity against multiple pathogens; highlighted potential as an antiviral agent during the COVID-19 pandemic.
Investigated cyclization reactions leading to novel heterocyclic systems; showcased improved biological activities in synthesized compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided lacks direct data on Furo[2,3-C]pyridine-2-carbonyl chloride or its structural analogs. However, general comparisons can be inferred based on the chemical class and functional group reactivity:

Table 1: Comparison of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Reactivity/Applications Source
Furo[2,3-C]pyridine-2-carboxylic acid C₈H₅NO₃ 163.13 Carboxylic acid Precursor for pharmaceuticals, ligands Capot Chem
(R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride C₁₀H₁₀Cl₂N·HCl 252.57 Pyrrolidine, hydrochloride Pharmaceutical intermediate Hairui Chem

Key Observations:

Functional Group Reactivity :

  • Furo[2,3-C]pyridine-2-carboxylic acid (precursor to the carbonyl chloride) is less reactive than its chloride derivative. Carbonyl chlorides are typically more electrophilic, enabling facile nucleophilic acyl substitution reactions (e.g., amidation, esterification) .
  • In contrast, pyrrolidine hydrochloride derivatives (e.g., the compound from Hairui Chemical) are basic nitrogen-containing intermediates, often used in drug synthesis for their amine functionality .

Structural Complexity: The fused furopyridine system in Furo[2,3-C]pyridine derivatives introduces steric and electronic effects distinct from monocyclic pyrrolidines or simple aryl chlorides. This complexity may influence solubility, stability, and biological activity.

Limitations of Available Evidence

The absence of spectral or kinetic data limits a rigorous analysis of its reactivity or industrial relevance.

Recommendations for Further Research

Synthetic Protocols : Investigate chlorination methods (e.g., using thionyl chloride or oxalyl chloride) to convert the carboxylic acid to the carbonyl chloride.

Comparative Reactivity Studies : Benchmark reactivity against structurally similar acyl chlorides (e.g., furan-2-carbonyl chloride or pyridine-3-carbonyl chloride).

Preparation Methods

Cyclization of Pyridine and Furan Derivatives

A common approach involves the cyclization of appropriately substituted pyridine and furan precursors under catalytic conditions. For example, the condensation of 2-aminopyridine with glyoxylic acid derivatives under acidic catalysts such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) at elevated temperatures (80–100°C) in solvents like dichloromethane or toluene yields the furo[2,3-C]pyridine core with a carbaldehyde or ester functionality at the 2-position.

This method is notable for:

  • Use of mild to moderate reaction temperatures.
  • Solvent choice that balances solubility and reaction rate.
  • Catalyst loading typically in the 5–10 mol% range.
  • Reaction times of 6–12 hours for optimal yields (>85% purity after purification).

Nucleophilic Aromatic Substitution and Intramolecular Cyclization

An alternative method, adapted from the synthesis of furo[2,3-b]pyridines, involves nucleophilic aromatic substitution (S_NAr) of a chloronicotinic acid ester with a deprotonated hydroxyacetate derivative, followed by intramolecular cyclization to form the fused ring system. This approach is characterized by:

  • Starting from 2,5-dichloronicotinic acid converted to ethyl ester.
  • Generation of the alkoxide nucleophile from ethyl 2-hydroxyacetate.
  • Displacement of the 2-chloro substituent and cyclization to afford the furo[2,3-C]pyridine core.
  • Amenability to gram-scale synthesis with minimal purification steps.

Conversion to this compound

Once the furo[2,3-C]pyridine-2-carboxylic acid or ester is obtained, conversion to the corresponding carbonyl chloride is typically achieved via chlorination reagents.

Chlorination Reagents and Conditions

The most common reagents for converting carboxylic acids or esters to acyl chlorides include:

  • Thionyl chloride (SOCl₂)
  • Oxalyl chloride ((COCl)₂)
  • Phosphorus pentachloride (PCl₅)
  • Phosphorus trichloride (PCl₃)

Among these, thionyl chloride is preferred for its efficiency and ease of removal of by-products (SO₂ and HCl gases).

Typical procedure:

Parameter Condition
Reagent Thionyl chloride (1.2–1.5 equiv.)
Solvent Anhydrous dichloromethane or toluene
Temperature 0–25°C initially, then reflux
Reaction time 1–4 hours
Work-up Removal of excess SOCl₂ under reduced pressure; purification by distillation or recrystallization

This method results in high yields (typically >80%) of the carbonyl chloride derivative with minimal side reactions.

Summary of Preparation Routes and Yields

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1. Cyclization 2-Aminopyridine + glyoxylic acid POCl₃ or H₂SO₄, 80–100°C, DCM/toluene Furo[2,3-C]pyridine-2-carbaldehyde 85+ Requires careful stoichiometry and catalyst loading
2. Nucleophilic aromatic substitution 2,5-Dichloronicotinic acid ester + ethyl 2-hydroxyacetate Base (alkoxide), heat Furo[2,3-C]pyridine ester 70–90 Amenable to scale-up; minimal chromatography needed
3. Chlorination to carbonyl chloride Furo[2,3-C]pyridine-2-carboxylic acid or ester Thionyl chloride, reflux in DCM or toluene This compound 80–95 Efficient, standard acyl chloride formation method

Research Findings and Optimization Notes

  • Regioselectivity: The fused ring system directs substitution and cyclization steps, favoring formation of the 2-position carbonyl functionality.
  • Scalability: The nucleophilic aromatic substitution route has been demonstrated on multi-gram scales with consistent yields and purity.
  • Purification: Most synthetic routes require minimal purification; column chromatography is often limited to the initial cyclization step.
  • Reaction Monitoring: Techniques such as ^1H NMR, ^13C NMR, and IR spectroscopy are effective for monitoring intermediate and final product formation, with characteristic carbonyl stretches at 1680–1700 cm⁻¹ and aldehyde proton signals near 10 ppm.
  • Safety: Handling of chlorinating agents requires appropriate PPE and ventilation due to corrosive and toxic by-products.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying Furo[2,3-C]pyridine-2-carbonyl chloride?

Synthesis typically involves cyclization and chlorination steps. For purification, column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) is recommended to isolate the acyl chloride. Ensure anhydrous conditions to prevent hydrolysis. Post-synthesis, rigorous drying under vacuum (≤0.1 mmHg) at low temperatures (2–8°C) stabilizes the compound . Monitor reaction progress via TLC or HPLC, and characterize intermediates using spectroscopic methods.

Basic: How can researchers confirm the structural integrity of this compound?

Use a combination of ¹H/¹³C NMR to verify aromatic protons and carbonyl signals (~170 ppm for acyl chloride). IR spectroscopy confirms the C=O stretch (~1770 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₈H₄ClNO₂). Compare experimental data with computational predictions (e.g., DFT) for consistency .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions.

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Contradictory spectral data (e.g., unexpected IR peaks) may arise from impurities or residual solvents. Solutions:

  • Repeat purification using gradient chromatography.
  • Cross-validate with alternative techniques (e.g., X-ray crystallography for crystalline derivatives).
  • Computational modeling (e.g., Gaussian software) to simulate spectra and identify anomalies .

Advanced: What experimental strategies optimize the reactivity of this compound in nucleophilic acylations?

  • Solvent selection : Use dichloromethane or THF for enhanced electrophilicity.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate reactions with hindered amines or alcohols.
  • Temperature control : Maintain –20°C to suppress side reactions (e.g., hydrolysis). Monitor yields via LC-MS .

Advanced: How does this compound behave under varying pH conditions?

The compound hydrolyzes rapidly in aqueous media (pH >7), forming the corresponding carboxylic acid. For stability studies:

  • Kinetic assays : Use buffered solutions (pH 2–12) and track degradation via UV-Vis (λ = 250–300 nm).
  • Low-temperature work (0–5°C) minimizes hydrolysis during in situ reactions .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) to screen binding affinity for enzymes/receptors.
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes.
  • QSAR models to correlate structural features (e.g., electron-withdrawing Cl) with activity .

Advanced: How can researchers mitigate side reactions during derivatization?

  • Protecting groups : Temporarily block reactive sites (e.g., NH₂ in amines) with Boc or Fmoc.
  • Stepwise reactions : Prioritize acyl chloride coupling before introducing sensitive functional groups.
  • In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates .

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